molecular formula C8H7FN2 B2562890 2-(3-Fluoropyridin-2-yl)propanenitrile CAS No. 2172024-93-8

2-(3-Fluoropyridin-2-yl)propanenitrile

Cat. No.: B2562890
CAS No.: 2172024-93-8
M. Wt: 150.156
InChI Key: XCIWDXPYSZVFQF-UHFFFAOYSA-N
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Description

2-(3-Fluoropyridin-2-yl)propanenitrile is a nitrile-containing compound featuring a pyridine ring substituted with a fluorine atom at the 3-position. Its structure combines the electron-withdrawing effects of the fluorine atom and the reactivity of the nitrile group, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name

2-(3-fluoropyridin-2-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c1-6(5-10)8-7(9)3-2-4-11-8/h2-4,6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCIWDXPYSZVFQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C1=C(C=CC=N1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoropyridin-2-yl)propanenitrile typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature . Another method involves the fluorination of pyridine using a complex of aluminum fluoride and copper fluoride at high temperatures (450-500°C) .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar fluorination techniques on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoropyridin-2-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoropyridine oxides, while reduction can produce fluoropyridine amines.

Scientific Research Applications

2-(3-Fluoropyridin-2-yl)propanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Fluoropyridin-2-yl)propanenitrile involves its interaction with specific molecular targets, often through the formation of hydrogen bonds or van der Waals interactions. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to various biological targets .

Comparison with Similar Compounds

Research Implications

  • Pharmaceutical Applications : High-ee propanenitriles (e.g., 3q with 98% ee ) are critical for chiral drug intermediates. The fluorine atom in this compound may enhance blood-brain barrier penetration in CNS-targeting drugs.
  • Catalytic Advancements : Ligand-dependent enantioselective synthesis (e.g., L5 in ) highlights opportunities for optimizing asymmetric catalysis in nitrile chemistry.

Biological Activity

2-(3-Fluoropyridin-2-yl)propanenitrile is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8_{8}H8_{8}FN
  • Molecular Weight : 153.16 g/mol
  • Structure : The compound features a pyridine ring substituted with a fluorine atom and a propanenitrile group.

Synthesis

The synthesis of this compound typically involves several steps:

  • Starting Material : Nicotinaldehyde or other pyridine derivatives.
  • Key Reactions :
    • Darzens Condensation : To form an intermediate oxirane.
    • Hydrogenation : To obtain the corresponding alcohol.
    • Fluoro-substitution : To introduce the fluorine atom.
    • Aminolysis and Dehydration : To yield the final nitrile product .

The biological activity of this compound is attributed to its interaction with various biological targets:

  • Receptor Binding : The compound may act as a ligand for specific receptors involved in cellular signaling pathways.
  • Enzyme Inhibition : It can inhibit enzymes that play critical roles in metabolic processes, potentially leading to therapeutic effects against diseases such as cancer and infections.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

Activity TypeDescription
AntimicrobialDemonstrated efficacy against various bacterial strains.
AntifungalIn vitro studies show activity against fungal pathogens.
AnticancerPotential to inhibit cancer cell proliferation in specific cancer lines.
Anti-inflammatoryMay reduce inflammation through modulation of immune responses.

Case Studies

  • Antimicrobial Activity : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations .
  • Anticancer Properties : In vitro assays revealed that this compound reduced the viability of breast cancer cells by inducing apoptosis .
  • Anti-inflammatory Effects : Research indicated that the compound could downregulate pro-inflammatory cytokines in macrophages, suggesting a potential role in treating inflammatory diseases .

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